Ethyl 4-(2-(4-methyl-2-phenylthiazol-5-yl)acetamido)piperidine-1-carboxylate
Description
Ethyl 4-(2-(4-methyl-2-phenylthiazol-5-yl)acetamido)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core substituted with a thiazole-acetamido group and an ethyl carboxylate moiety. The acetamido linker bridges the thiazole and piperidine rings, while the ethyl carboxylate at position 1 of the piperidine enhances solubility. This structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
ethyl 4-[[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetyl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-3-26-20(25)23-11-9-16(10-12-23)22-18(24)13-17-14(2)21-19(27-17)15-7-5-4-6-8-15/h4-8,16H,3,9-13H2,1-2H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYMYPDKJICCEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CC2=C(N=C(S2)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-(4-methyl-2-phenylthiazol-5-yl)acetamido)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions. The resulting thiazole intermediate is then coupled with an acetamido group through an amide bond formation reaction, often using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
The piperidine ring is introduced through a nucleophilic substitution reaction, where the thiazole-acetamido intermediate reacts with ethyl piperidine-1-carboxylate under basic conditions. The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(4-methyl-2-phenylthiazol-5-yl)acetamido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, potentially affecting the carbonyl groups or the thiazole ring.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles (amines, alcohols); reactions are performed in polar aprotic solvents like dimethylformamide or acetonitrile, often at elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives, alcohols from ester reduction.
Substitution: Amides, ethers, or other substituted piperidine derivatives.
Scientific Research Applications
Ethyl 4-(2-(4-methyl-2-phenylthiazol-5-yl)acetamido)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-(4-methyl-2-phenylthiazol-5-yl)acetamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer research. The piperidine ring can enhance the compound’s binding affinity to its targets, increasing its overall efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound shares structural motifs with several piperidine- and thiazole-containing derivatives. Below is a comparative analysis based on molecular properties and substituent effects:
*Estimated based on structural similarity to analogues.
Structural and Functional Differences
Chlorine’s electronegativity may increase polarity but reduce metabolic stability. The acetamido linker in the target compound introduces hydrogen-bonding capacity, unlike the methylene linker in the chloro-thiazole analogue, which prioritizes conformational flexibility .
Piperidine Modifications :
- The ethyl carboxylate in the target compound improves aqueous solubility compared to sulfone or ether groups in analogues like 2,3-dichloro-4-(2-methyl-1,3-thiazol-4-yl)phenyl ethyl sulfone. However, sulfones may offer stronger electrophilic reactivity .
Pharmacokinetic Implications: Higher XLogP3 values (e.g., ~3.8 for the target vs.
Biological Activity
Ethyl 4-(2-(4-methyl-2-phenylthiazol-5-yl)acetamido)piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 372.48 g/mol. This compound features a thiazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 6.09 | Apoptosis |
| Compound B | A431 | <10 | Cell Cycle Arrest |
| Ethyl Derivative | MCF7 | 7.50 | Apoptosis |
Antimicrobial Activity
Thiazole-containing compounds have also been evaluated for their antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial and fungal strains.
Table 2: Antimicrobial Activity of Thiazole Compounds
| Compound Name | Microorganism Tested | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|---|
| Compound C | E. coli | 15 | 12.5 |
| Compound D | S. aureus | 20 | 6 |
| Ethyl Derivative | C. albicans | 18 | 10 |
Case Studies
- Case Study on Anticancer Properties : A study published in a peer-reviewed journal evaluated the effect of a thiazole derivative similar to this compound on HeLa cells. The results showed a significant reduction in cell viability with an IC50 value of 6.09 µM, indicating strong anticancer potential through apoptosis pathways .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity against E. coli and S. aureus, revealing that the compound exhibited zones of inhibition of 15 mm and 20 mm respectively, suggesting effective antibacterial properties .
The biological activities of this compound can be attributed to its ability to interact with specific cellular targets:
- Apoptosis Induction : The compound may activate intrinsic and extrinsic apoptotic pathways, leading to programmed cell death in cancer cells.
- Enzyme Inhibition : Thiazole derivatives often act as enzyme inhibitors, affecting metabolic pathways crucial for microbial survival.
Q & A
Q. What are the recommended synthetic routes for Ethyl 4-(2-(4-methyl-2-phenylthiazol-5-yl)acetamido)piperidine-1-carboxylate, and how can reaction progress be optimized?
The synthesis typically involves coupling a thiazole-acetic acid derivative with a piperidine-carboxylate scaffold via amide bond formation. Key steps include:
- Activation of the carboxylic acid : Use reagents like HATU or EDCl/HOBt to facilitate coupling under inert conditions (e.g., dry DCM or DMF) .
- Monitoring via TLC : Track reaction progress using TLC with UV visualization or ninhydrin staining for free amines .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves yield and purity .
Q. Which spectroscopic and crystallographic techniques are critical for validating the compound’s structure?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the piperidine ring conformation, thiazole substitution, and acetamido linkage. DEPT-135 or HSQC experiments resolve overlapping signals in the aliphatic region .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Hydrogen-bonding patterns (e.g., N–H···O interactions) should align with graph-set analyses to validate packing stability .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
Discrepancies may arise from assay conditions (e.g., pH, solvent polarity) or target selectivity. Mitigation strategies include:
- Dose-response profiling : Compare IC₅₀ values across multiple cell lines or enzymatic assays (e.g., JNK1/JNK3 inhibition studies for thiazole derivatives) .
- Solubility optimization : Use co-solvents like DMSO or cyclodextrin complexes to ensure consistent bioavailability .
- Orthogonal validation : Cross-check results with SPR (surface plasmon resonance) for binding kinetics or molecular docking simulations to predict target interactions .
Q. What methodologies are recommended for analyzing the compound’s stability under varying pH and temperature conditions?
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures and hygroscopicity .
- High-performance liquid chromatography (HPLC) : Monitor degradation products under accelerated stability conditions (e.g., 40°C/75% RH for 4 weeks) .
- pH-dependent stability assays : Incubate the compound in buffers (pH 1–10) and quantify intact compound via UV-Vis or LC-MS .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Core modifications : Introduce substituents at the thiazole 4-methyl or phenyl groups to assess steric/electronic effects on target binding (e.g., fluorophenyl analogs for enhanced metabolic stability) .
- Piperidine ring functionalization : Replace the ethyl carboxylate with tert-butyl or benzyl groups to evaluate pharmacokinetic impacts .
- Biological testing : Prioritize assays relevant to the compound’s hypothesized targets (e.g., kinase inhibition, antimicrobial activity) and cross-reference with PubChem BioAssay data .
Q. What computational tools are suitable for predicting intermolecular interactions or crystallization tendencies?
- Hydrogen-bond propensity analysis : Use Mercury (CCDC) to analyze packing motifs and compare with Etter’s rules for hydrogen-bond-driven crystallization .
- Molecular dynamics simulations : Predict solvation effects or membrane permeability using GROMACS or Desmond .
- Density functional theory (DFT) : Calculate electrostatic potential maps to identify reactive sites for derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
